molecular formula C10H12ClF2NO2 B2808303 methyl3-(2-amino-1,1-difluoroethyl)benzoatehydrochloride CAS No. 2490400-63-8

methyl3-(2-amino-1,1-difluoroethyl)benzoatehydrochloride

Cat. No.: B2808303
CAS No.: 2490400-63-8
M. Wt: 251.66
InChI Key: PUQBEKNCCLPJDC-UHFFFAOYSA-N
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Description

methyl3-(2-amino-1,1-difluoroethyl)benzoatehydrochloride is a chemical compound with the molecular formula C10H11F2NO2·HCl It is known for its unique structure, which includes a benzoate ester linked to a difluoroethylamine group

Scientific Research Applications

methyl3-(2-amino-1,1-difluoroethyl)benzoatehydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of “Methyl 3-(2-amino-1,1-difluoroethyl)benzoate;hydrochloride” is not specified in the sources I found. The mechanism of action would depend on the specific biological or chemical context in which this compound is used .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal .

Future Directions

As for the future directions of “Methyl 3-(2-amino-1,1-difluoroethyl)benzoate;hydrochloride”, it’s difficult to predict without specific context. The compound could potentially be used in various fields such as pharmaceuticals, materials science, or chemical synthesis, depending on its properties and effects .

Preparation Methods

The synthesis of methyl3-(2-amino-1,1-difluoroethyl)benzoatehydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl 3-bromobenzoate and 2-amino-1,1-difluoroethane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

methyl3-(2-amino-1,1-difluoroethyl)benzoatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethylamine group can be replaced with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include bases (e.g., NaH), oxidizing agents (e.g., KMnO4), and reducing agents (e.g., LiAlH4). Reaction conditions often involve controlled temperatures and solvents such as dichloromethane (DCM) or ethanol.

Comparison with Similar Compounds

methyl3-(2-amino-1,1-difluoroethyl)benzoatehydrochloride can be compared with similar compounds such as:

    Methyl 3-(2-aminoethyl)benzoate: Lacks the difluoro substitution, which may result in different chemical and biological properties.

    Methyl 3-(2-amino-1,1-dichloroethyl)benzoate:

    Methyl 3-(2-amino-1,1-difluoroethyl)benzoate: The hydrochloride salt form may exhibit different solubility and stability characteristics compared to the free base form.

Properties

IUPAC Name

methyl 3-(2-amino-1,1-difluoroethyl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2.ClH/c1-15-9(14)7-3-2-4-8(5-7)10(11,12)6-13;/h2-5H,6,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQBEKNCCLPJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C(CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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